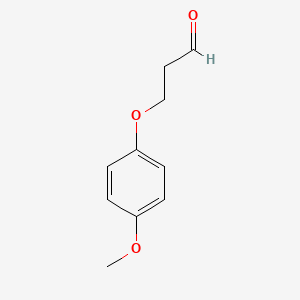
Propanal, 3-(4-methoxyphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanal, 3-(4-methoxyphenoxy)- can be synthesized through several methods. One common synthetic route involves the reaction of 1-(but-3-en-1-yloxy)-4-methoxybenzene with ozone in methanol at -42°C, followed by treatment with dimethylsulfide in methanol at -42 to 20°C for 3 hours . Another method involves the reaction of β-(4-methoxyphenoxy)propionaldehyde ethylene acetal with water and acetic acid at 45°C for 5 hours .
Industrial Production Methods
The industrial production of Propanal, 3-(4-methoxyphenoxy)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Propanal, 3-(4-methoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products Formed
Oxidation: 3-(4-methoxyphenoxy)propanoic acid.
Reduction: 3-(4-methoxyphenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanal, 3-(4-methoxyphenoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanal, 3-(4-methoxyphenoxy)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenoxy group can participate in hydrophobic interactions and hydrogen bonding, influencing the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)propanal: Similar structure but lacks the phenoxy group.
3-(4-Hydroxy-3-methoxyphenyl)propanal: Contains a hydroxy group instead of a methoxy group.
3-(4-Methoxyphenyl)-1-propanol: The aldehyde group is reduced to an alcohol.
Uniqueness
Propanal, 3-(4-methoxyphenoxy)- is unique due to the presence of both the aldehyde and methoxyphenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
479192-15-9 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-(4-methoxyphenoxy)propanal |
InChI |
InChI=1S/C10H12O3/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-7H,2,8H2,1H3 |
Clave InChI |
PJDKUKYZNSVDSG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















